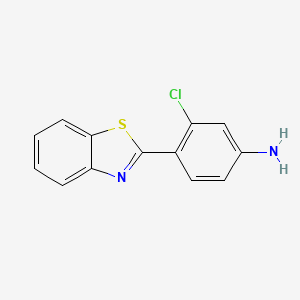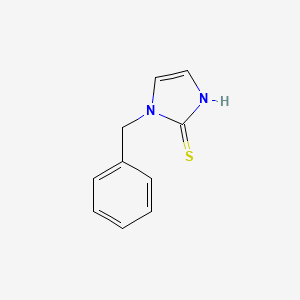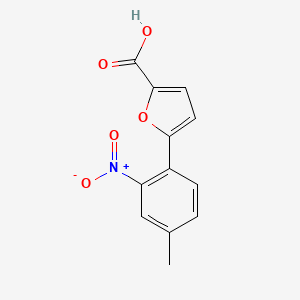
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid
Overview
Description
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid: is a versatile chemical compound with the molecular formula C12H9NO5 and a molecular weight of 247.2 g/mol . This compound is known for its intriguing properties and finds applications in various fields including drug discovery, materials science, and organic synthesis.
Mechanism of Action
Target of Action
5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid, also known as MNFA, has been a focus of research due to its potential applications in the fields of medicine, pharmacology, and materials science. The primary targets of MNFA are the siderophore-mediated iron acquisition pathways in Mycobacterium tuberculosis . Specifically, it inhibits the salicylate synthase MbtI from M. tuberculosis , which catalyzes the first reaction of the biosynthesis of specific siderophores (mycobactins and carboxymycobactins), ensuring the supply of iron in Mtb .
Mode of Action
By inhibiting the MbtI enzyme, MNFA disrupts the production of siderophores, which are crucial for iron acquisition in Mtb . This disruption affects the ability of the bacteria to establish and maintain an infection in the host .
Biochemical Pathways
The primary biochemical pathway affected by MNFA is the siderophore-mediated iron acquisition pathway in Mtb . By inhibiting the MbtI enzyme, MNFA disrupts the production of mycobactins and carboxymycobactins . These siderophores play a crucial role in iron acquisition, which is essential for various processes that allow the establishment and maintenance of the infection in the host .
Result of Action
The primary result of MNFA’s action is the disruption of iron homeostasis in Mtb . This disruption affects the ability of the bacteria to establish and maintain an infection in the host . By inhibiting the production of siderophores, MNFA potentially weakens the bacteria’s ability to survive in the host, making it a promising candidate for the development of new antimycobacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid typically involves the reaction of methyl 5-(4-nitrophenyl)furan-2-carboxylate with sodium hydroxide in a mixture of water and methanol. The reaction mixture is stirred at reflux for several hours, followed by partial concentration in vacuo to remove the solvent. The pH is then adjusted to 3-4 using hydrochloric acid .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: The compound can participate in various substitution reactions, especially at the nitro and carboxylic acid groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are often employed under appropriate conditions.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds and coordination polymers.
Biology and Medicine: The compound has emerged as a promising class of antimycobacterial agents, interfering with iron homeostasis, which is crucial for the survival and virulence of Mycobacterium tuberculosis. It is also used in the synthesis of antidiabetic vanadyl complexes and biocompatible multifunctional dextran furoate nanospheres.
Industry: In the industrial sector, the compound is utilized in the synthesis of luminescent 4f-3d heterometallic one-dimensional coordination polymers.
Comparison with Similar Compounds
Comparison: 5-(4-Methyl-2-nitrophenyl)furan-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising antimycobacterial activity by targeting iron acquisition pathways in Mycobacterium tuberculosis.
Properties
IUPAC Name |
5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO5/c1-7-2-3-8(9(6-7)13(16)17)10-4-5-11(18-10)12(14)15/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSSRIPGQQOYLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350858 | |
| Record name | 5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55377-91-8 | |
| Record name | 5-(4-methyl-2-nitrophenyl)furan-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-Methyl-2-nitrophenyl)-2-furoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


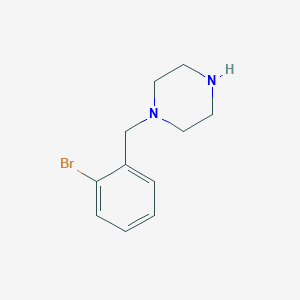

![1-[(3-Bromophenyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B1269323.png)
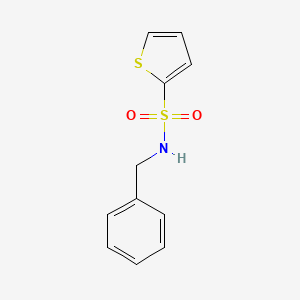
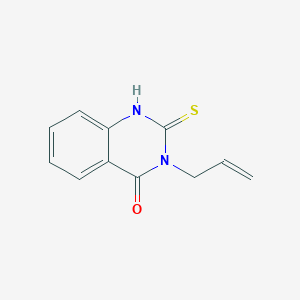
![2,3-dihydroimidazo[2,1-b][1,3]benzothiazol-6-amine](/img/structure/B1269340.png)
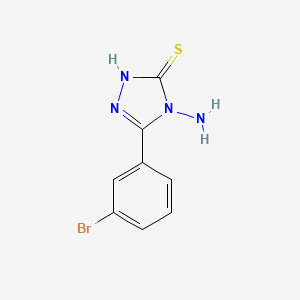
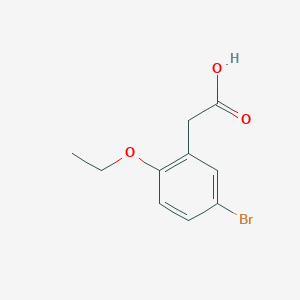
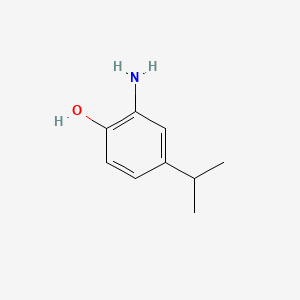
![5-Propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B1269353.png)
![5-[4-(tert-Butyl)phenyl]-1H-1,2,4-triazole-3-thiol](/img/structure/B1269355.png)
![4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269358.png)
